molecular formula C8H10FN B2837095 2-Fluoro-4,6-dimethylaniline CAS No. 1780776-35-3

2-Fluoro-4,6-dimethylaniline

Cat. No.: B2837095
CAS No.: 1780776-35-3
M. Wt: 139.173
InChI Key: WUZMZSMQPYVTQK-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dimethylaniline is an aromatic amine with the molecular formula C8H10FN. It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring, along with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,6-dimethylaniline typically involves the introduction of the fluorine atom and the amino group onto a benzene ring with pre-existing methyl groups. One common method is the nitration of 2,4-dimethyltoluene followed by reduction to form 2,4-dimethylaniline. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by fluorination using scalable fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,6-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

2-Fluoro-4,6-dimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4,6-dimethylaniline is unique due to the combined presence of the fluorine atom and the methyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity in electrophilic aromatic substitution reactions and its binding affinity in biological systems .

Properties

IUPAC Name

2-fluoro-4,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZMZSMQPYVTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780776-35-3
Record name 2-fluoro-4,6-dimethylaniline
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